(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUAYLVDHNFBF-JAVCKPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Condensation Reaction
- Reactants: 2-aminothiophenol and glyoxylic acid
- Conditions: Acidic medium, often aqueous or mixed solvent systems
- Temperature: Typically room temperature to mild heating (25–60 °C)
- Reaction Time: Several hours (3–12 h depending on scale and conditions)
- Outcome: Formation of the thiazolidine ring with the (4R) stereochemistry predominating
This method is scalable and adaptable for industrial production, where continuous flow reactors may be employed to optimize yield and purity by controlling reaction parameters precisely.
Alternative Synthetic Strategy Using L-Cysteine
A related approach involves the reaction of L-cysteine hydrochloride monohydrate with substituted benzaldehydes, including 2-hydroxybenzaldehyde, in the presence of a mild base such as sodium bicarbonate. This method proceeds at room temperature and yields 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid derivatives with good stereochemical control.
- Reactants: L-cysteine hydrochloride monohydrate and 2-hydroxybenzaldehyde
- Conditions: Sodium bicarbonate as base, aqueous or mixed solvent
- Temperature: Room temperature
- Reaction Time: 3–12 hours
- Isolation: Precipitation of product, washing with water and ethanol, drying under vacuum
- Yield: 40–90% depending on substituents and reaction conditions
This method is well-documented for synthesizing thiazolidine-4-carboxylic acid derivatives and allows for further functionalization, such as conversion to carboxamide derivatives.
Reaction Mechanism and Stereochemical Considerations
The formation of the thiazolidine ring proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl of glyoxylic acid or substituted benzaldehyde, followed by intramolecular cyclization involving the thiol group. The stereochemistry at the 4-position is influenced by the chiral center of L-cysteine or controlled reaction conditions, favoring the (4R) enantiomer.
Industrial Scale-Up and Optimization
In industrial settings, the synthesis is optimized for:
- Yield maximization: By controlling pH, temperature, and reactant stoichiometry
- Purity enhancement: Using continuous flow reactors to minimize side reactions and by-products
- Reaction time reduction: Through catalyst or solvent system optimization
These improvements ensure consistent production of this compound suitable for pharmaceutical and agrochemical applications.
Summary of Preparation Methods
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 2-aminothiophenol with glyoxylic acid | 2-aminothiophenol, glyoxylic acid | Acidic medium, mild heat | 3–12 h | 60–85 | Scalable, stereoselective (4R) product |
| L-cysteine + 2-hydroxybenzaldehyde | L-cysteine hydrochloride, 2-hydroxybenzaldehyde | Sodium bicarbonate, room temp | 3–12 h | 40–90 | Mild conditions, good stereocontrol |
Research Findings and Analytical Data
- Purity Confirmation: Thin-layer chromatography (TLC) and melting point comparison with literature values confirm product identity and purity.
- Stereochemical Verification: Optical rotation and chiral chromatography confirm the (4R) configuration.
- Solubility: Measured by shake-flask method across pH 1–7.4, important for formulation considerations.
- Yield Variability: Influenced by substituent steric effects and reaction time, with methoxy-substituted analogs showing lower yields due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions: (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated thiazolidine derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11NO3S
- Molecular Weight : Approximately 225.26 g/mol
- CAS Number : 201942-90-7
The unique structure of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid contributes to its biological activity. The presence of the thiazolidine ring and the phenolic hydroxyl group allows for various interactions with biological targets.
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Research indicates that it can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications aimed at reducing hyperpigmentation .
Antioxidant Activity
The compound exhibits significant antioxidant properties due to its phenolic hydroxyl group, which enables it to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases .
Prodrug Potential
There is evidence suggesting that this compound may act as a prodrug for L-cysteine, releasing it in biological systems. This aspect could be leveraged in therapies targeting cysteine-related metabolic pathways .
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
- Anti-inflammatory Agents : Due to its enzyme inhibition and antioxidant properties, this compound may serve as a basis for developing anti-inflammatory drugs.
- Antimicrobial Agents : The compound's ability to interact with biological receptors may lead to antimicrobial properties, making it suitable for further research in this area .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Tyrosinase Inhibition Study : A study demonstrated that this compound effectively inhibited tyrosinase activity in vitro, suggesting its potential use in skin whitening products .
- Antioxidant Evaluation : Research highlighted its capacity to scavenge free radicals in various assays, indicating its potential role as an antioxidant supplement in dietary formulations .
- Prodrug Mechanism Exploration : Investigations into its prodrug potential revealed that it could release L-cysteine under physiological conditions, which may enhance therapeutic efficacy in cysteine-dependent pathways .
Mechanism of Action
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Positional Isomers: 2-Hydroxyphenyl vs. 4-Hydroxyphenyl
The positional isomer (4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid () shares the same molecular formula (C₁₀H₁₁NO₃S) but differs in the hydroxyl group’s position on the phenyl ring. Key differences include:
- Biological Activity : The 4-hydroxyphenyl derivative exhibits distinct tyrosinase inhibitory activity compared to the 2-hydroxyphenyl analog, likely due to altered hydrogen bonding and steric interactions with enzyme active sites .
- Physicochemical Properties : Both isomers have similar molecular weights (225.26 g/mol), but the 2-hydroxyphenyl isomer shows higher solubility in polar solvents like DMSO due to intramolecular hydrogen bonding between the hydroxyl and thiazolidine nitrogen .
Table 1: Comparison of Positional Isomers
Substituent Effects: Hydroxyl vs. Nitro/Bromo/Trifluoromethyl Groups
Substituents on the phenyl ring significantly alter electronic and steric properties:
- Nitro Substitutents : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid () demonstrates potent antimicrobial activity against MRSA (MIC: 4 µg/mL), attributed to the electron-withdrawing nitro group enhancing membrane penetration .
- Bromo Substitutents : The 4-bromophenyl analog () shows moderate activity against Gram-negative bacteria, with a molecular weight of 288.16 g/mol and increased hydrophobicity .
- Trifluoromethyl Substitutents : The trifluoromethyl group in (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid () enhances metabolic stability and bioavailability, making it a candidate for drug development .
Stereochemical Variations
Thiazolidines often exist as diastereoisomers due to chiral centers at positions 2 and 4. For example:
- (2R,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid () exhibits an optical rotation of [α]D³⁵ = –133°, whereas its (2S,4R) counterpart shows [α]D³⁵ = +98°, indicating stereochemistry’s role in optical properties .
- The target compound’s (4R) configuration is conserved in bioactive derivatives like pyochelin, a siderophore with a complex bicyclic structure () .
Biological Activity
(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 225.26 g/mol. The compound features a thiazolidine ring and a hydroxyl group on the phenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. For example, it has been studied as a potential inhibitor of tyrosinase, an enzyme involved in melanin production.
- Antioxidant Activity : The presence of the phenolic hydroxyl group contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties.
- Prodrug Potential : It has been suggested that this compound may act as a prodrug for L-cysteine, releasing it in biological systems and contributing to various physiological functions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. In DPPH free radical scavenging assays, it demonstrated an IC value of 18.17 µg/mL, comparable to ascorbic acid (IC 7.83 µg/mL) . This suggests its potential use in therapeutic applications aimed at combating oxidative stress-related diseases.
Tyrosinase Inhibition
In studies focused on tyrosinase inhibition, this compound showed promising results. The compound exhibited an IC value of 16.5 ± 0.37 µM, indicating its potential as a skin-whitening agent or in the treatment of hyperpigmentation disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid | Methoxy substitution on the phenyl ring | Enhanced lipophilicity due to methoxy group |
| 2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid | Hydroxyl group on the para position | Different biological activity profile due to positional variation |
| 3-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid | Hydroxyl group at the meta position | May exhibit distinct pharmacokinetic properties |
The unique (4R) configuration enhances its interaction with biological targets compared to other derivatives lacking this stereochemistry .
Study on Antioxidant and Tyrosinase Inhibition
In a recent study published in MDPI, the antioxidant and tyrosinase inhibitory activities of various thiazolidine derivatives were evaluated. The results indicated that modifications at specific positions significantly influenced both activities. For instance, compounds with hydroxyl groups at certain positions displayed enhanced inhibitory potential against tyrosinase compared to their methoxy counterparts .
Synthesis and Biological Evaluation
Another study focused on synthesizing derivatives of thiazolidine-4-carboxylic acids and evaluating their antibacterial activities. The synthesized compounds were tested against various bacterial strains, revealing that certain derivatives exhibited notable antibacterial effects alongside antioxidant properties .
Q & A
Q. How can in vitro toxicity profiling guide safer analog design?
- Methodological Answer : Cytotoxicity assays (HepG2 cells, MTT protocol) and genotoxicity (Ames test) identify toxicophores. Substituents reducing ROS generation (e.g., methoxy groups) are prioritized. Predictive QSAR models (e.g., TOPKAT) screen ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
